molecular formula C14H23N3O4 B6350815 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate CAS No. 1392491-76-7

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate

Cat. No. B6350815
CAS RN: 1392491-76-7
M. Wt: 297.35 g/mol
InChI Key: NLXHCXWBIZRMGW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. The molecule contains a total of 44 bonds. There are 21 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 1 six-membered ring, 2 (thio-) carbamates (aliphatic), and 1 nitrile (aliphatic) .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate were not found, related compounds such as ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate hydrochloride have been synthesized and studied . More research is needed to provide a detailed synthesis analysis for this specific compound.


Molecular Structure Analysis

The molecule of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is complex, containing a total of 44 bonds. There are 21 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 1 six-membered ring, 2 (thio-) carbamates (aliphatic), and 1 nitrile (aliphatic) .

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate are bacterial cells. The compound has been shown to exhibit antibacterial activities against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Mode of Action

It is known that the compound’s antibacterial activity was determined using the disc diffusion method . This method measures the zone of inhibition in millimeters, which indicates the compound’s ability to prevent bacterial growth.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This is evidenced by the zone of inhibition observed in the disc diffusion method . The size of the zone of inhibition provides an estimate of the compound’s antibacterial potency.

properties

IUPAC Name

ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXHCXWBIZRMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate

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